molecular formula C12H24N2O2 B7931538 Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester

Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester

Cat. No.: B7931538
M. Wt: 228.33 g/mol
InChI Key: RYCDSOGFKNRPKD-JTQLQIEISA-N
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Description

Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group and an ethyl-substituted pyrrolidin-2-ylmethyl moiety. Key properties include:

  • Molecular formula: C₁₁H₂₂N₂O₂
  • Molecular weight: 214.3 g/mol
  • Stereochemistry: (S)-configuration at the chiral center
  • Purity: ≥95% (as per Biosynth specifications) .

This compound serves as a versatile intermediate in pharmaceutical synthesis and fine chemical applications, particularly for introducing chiral pyrrolidine scaffolds into bioactive molecules . The tert-butyl ester group enhances stability during synthetic manipulations, making it suitable for amine protection strategies .

Properties

IUPAC Name

tert-butyl N-ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-14(9-10-7-6-8-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCDSOGFKNRPKD-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@@H]1CCCN1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester typically involves the reaction of (S)-1-pyrrolidin-2-ylmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production process while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted carbamates or esters.

Scientific Research Applications

Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Carbamate Group

Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester
  • Key difference : Replacement of tert-butyl with a benzyl ester group.
  • Implications: Stability: Benzyl esters are cleaved under hydrogenolysis (e.g., H₂/Pd-C), whereas tert-butyl esters require acidic conditions (e.g., TFA) . Applications: Benzyl derivatives are preferred for orthogonal protection in multi-step syntheses.
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
  • Key difference : Hydroxyethyl substituent on the pyrrolidine ring and (R)-configuration.
  • Molecular formula : C₁₃H₂₆N₂O₃; MW : 258.36 .
  • Reactivity: Enables further functionalization (e.g., etherification or conjugation).

Stereochemical and Positional Isomers

Ethyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester
  • Key difference : Substituent at pyrrolidin-3-yl instead of 2-ylmethyl.
  • CAS : 250274-93-2 .
  • Implications :
    • Spatial arrangement : Altered steric and electronic effects influence binding in biological targets.
    • Synthetic utility : Positional isomers are used to explore structure-activity relationships (SAR) in drug discovery.

Functionalized Pyrrolidine Derivatives

(S)-2-[((s)-2-amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
  • Key difference: Incorporation of a branched amino acid side chain.
  • Implications: Biological activity: Mimics peptide motifs, enhancing interactions with enzymes or receptors .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Stereochemistry Key Applications
Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester C₁₁H₂₂N₂O₂ 214.3 tert-butyl ester (S) Amine protection, drug intermediates
Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester C₁₅H₂₀N₂O₂* ~248.3* benzyl ester (S) Orthogonal protection strategies
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester C₁₃H₂₆N₂O₃ 258.36 hydroxyethyl group (R) Solubility enhancement, conjugation
Ethyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester C₁₁H₂₂N₂O₂ 214.3 pyrrolidin-3-yl substituent (S) SAR studies

Research Findings and Practical Considerations

  • Stability and Handling: The tert-butyl ester in the target compound offers acid-labile protection, compatible with base-sensitive reactions.
  • Stereochemical Impact : (S)-configured analogs are prioritized in enantioselective syntheses, whereas (R)-isomers (e.g., ) may exhibit divergent biological profiles .
  • Market Trends : Hydrophilic derivatives (e.g., hydroxyethyl-substituted) are gaining traction for improving drug-like properties, reflecting shifts toward polar moieties in lead optimization .

Biological Activity

Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester, a member of the carbamate family, exhibits notable biological activity that has garnered attention in pharmacological research. This compound features a pyrrolidine ring, which is significant for its potential interactions with biological targets, and a tert-butyl ester group that enhances its lipophilicity and metabolic stability.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C12_{12}H23_{23}N2_{2}O2_{2}
  • Key Features :
    • Pyrrolidine ring
    • Tert-butyl ester group
    • Aminoethyl side chain

These structural components contribute to its pharmacological properties, particularly in enzyme inhibition and modulation.

This compound primarily acts through the inhibition of specific enzymes. Its mechanism involves binding to the active sites of target enzymes, altering their activity, which can lead to various biochemical effects. Notably, compounds with similar structures have been shown to inhibit acetylcholinesterase, an enzyme crucial for neurotransmitter regulation in synaptic transmission.

Biological Activities

The biological activities associated with this compound include:

  • Enzyme Inhibition : Demonstrated potential as an inhibitor of acetylcholinesterase and other enzymes involved in neurotransmission.
  • Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, making them candidates for therapeutic applications in inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds.

Table 1: Summary of Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundPyrrolidine ring, tert-butyl esterEnzyme inhibition, neuroprotection
N-(tert-butoxycarbonyl)-pyrrolidineDifferent protective group at nitrogenAnti-inflammatory properties
4-Amino-pyrrolidineLacks carbamate functionalityAnalgesic properties
3-(Aminomethyl)-pyrrolidineAminomethyl substitution on pyrrolidineInvestigated for anticholinergic effects

This table highlights how variations in structure can lead to differences in biological activity.

Pharmacokinetics and Metabolic Stability

Research indicates that the tert-butyl ester group enhances the compound's metabolic stability. In preclinical studies, compounds with similar structures demonstrated improved pharmacokinetics due to their resistance to hydrolysis by carboxylesterases in gastrointestinal tissues . This stability is crucial for maintaining therapeutic efficacy.

Q & A

Q. What are the recommended methods for synthesizing Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester with high enantiomeric purity?

Asymmetric catalytic methods, such as the Mannich reaction using chiral catalysts, are effective for achieving high enantiomeric excess (ee). Key parameters include temperature control (−20°C to 25°C), solvent selection (e.g., dichloromethane or THF), and catalyst loading (1–5 mol%). Post-synthesis purification via chiral HPLC or recrystallization ensures enantiopurity. Characterization by 1H/13C NMR and polarimetry validates stereochemical outcomes .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Employ a multi-technique approach:

  • 1H/13C NMR to confirm the carbamate and pyrrolidine moieties.
  • Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or MALDI-TOF).
  • Infrared (IR) spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the tert-butyl ester).
  • X-ray crystallography resolves absolute configuration if crystalline derivatives are obtainable .

Q. What purification techniques are effective for isolating this compound?

  • Column chromatography with silica gel and gradient elution (hexane/ethyl acetate).
  • Chiral stationary phases (e.g., Chiralpak® columns) for enantiomer separation.
  • Recrystallization from ethanol/water mixtures to enhance purity. Monitor fractions via TLC with UV visualization or iodine staining .

Q. What safety protocols are critical for handling this compound in the lab?

  • Use fume hoods, nitrile gloves, and protective eyewear.
  • Avoid inhalation and skin contact; structurally related tert-butyl carbamates may be irritants.
  • Dispose of waste via hazardous waste protocols. Consult SDSs of analogous compounds (e.g., Sigma-Aldrich PH016630) for risk mitigation .

Advanced Research Questions

Q. How can researchers resolve contradictory stability data under varying pH conditions?

Conduct controlled stability studies:

  • Test in buffered solutions (pH 1–13) at 25°C and 40°C.
  • Monitor degradation via HPLC with UV detection (λ = 210–254 nm).
  • Use forced degradation studies (e.g., oxidative/peroxide stress) to identify impurities. Validate methods with NIST reference standards to ensure reproducibility .

Q. What experimental strategies elucidate solvent polarity effects on reaction kinetics in nucleophilic substitutions?

  • Perform kinetic profiling in solvents of varying polarity (e.g., DMSO, THF, dichloromethane).
  • Use stopped-flow techniques or in-situ FTIR to track reaction progress.
  • Calculate activation parameters (ΔH‡, ΔS‡) via Arrhenius plots.
  • Complement with DFT modeling to predict solvent interactions at transition states .

Q. How can discrepancies in reported enantiomeric excess (ee) values be addressed?

Discrepancies often arise from analytical method variability:

  • Cross-validate using chiral GC, polarimetry, and multiple HPLC columns (e.g., Chiralcel® OD-H vs. AD-H).
  • Ensure baseline separation and accurate peak integration.
  • Reference NIST-validated protocols and participate in inter-laboratory comparisons .

Q. What mechanistic insights exist for acid-catalyzed degradation pathways?

  • Acid hydrolysis likely proceeds via tert-butyl ester protonation, followed by nucleophilic attack by water.
  • Use LC-MS/MS to identify degradation products (e.g., carboxylic acid derivatives).
  • Isotopic labeling (e.g., D2O) and kinetic isotope effects reveal proton transfer steps.
  • DFT simulations model transition states and energetics .

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